(1E)-3,4-dihydrophenazin-1(2H)-one oxime
Overview
Description
(1E)-3,4-dihydrophenazin-1(2H)-one oxime is an organic compound that belongs to the class of phenazine derivatives Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,4-dihydrophenazin-1(2H)-one oxime typically involves the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Oxime Formation: The phenazine derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-3,4-dihydrophenazin-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The phenazine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives of the phenazine core.
Reduction: Amino derivatives of the phenazine core.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Scientific Research Applications
(1E)-3,4-dihydrophenazin-1(2H)-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (1E)-3,4-dihydrophenazin-1(2H)-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenazine core can intercalate with DNA, leading to potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of (1E)-3,4-dihydrophenazin-1(2H)-one oxime.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Known for its use in the synthesis of dyes and pigments.
Uniqueness
This compound is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NE)-N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRYAOQPGFWWRM-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC3=CC=CC=C3N=C2/C(=N/O)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42272-79-7 | |
Record name | 3,4-DIHYDRO-1(2H)-PHENAZINONE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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